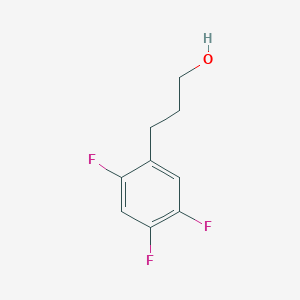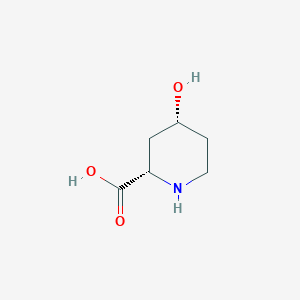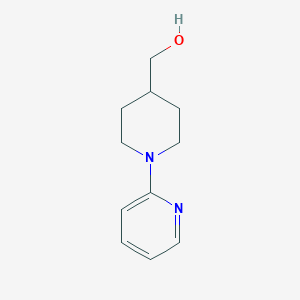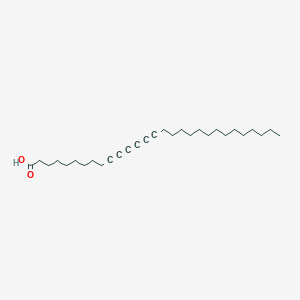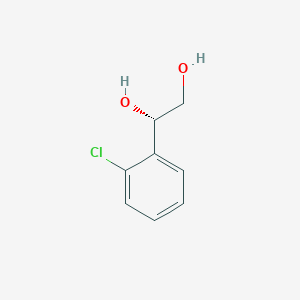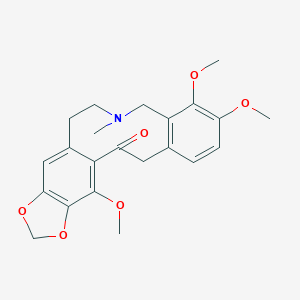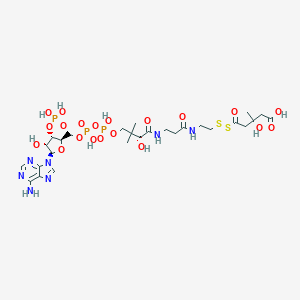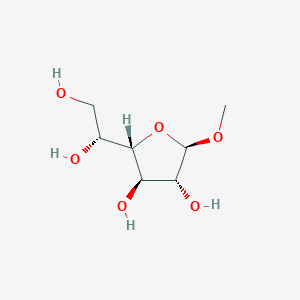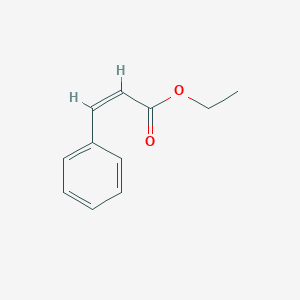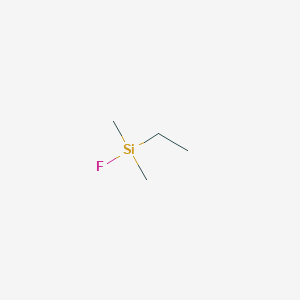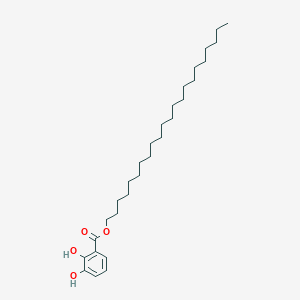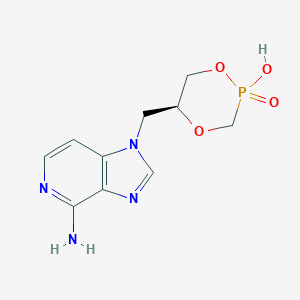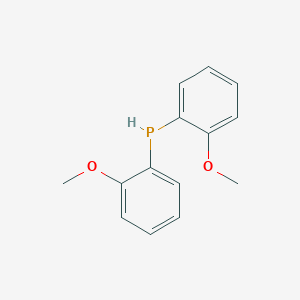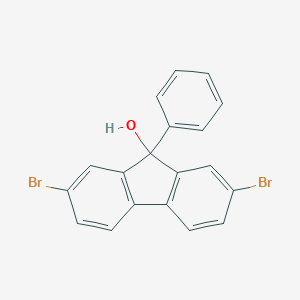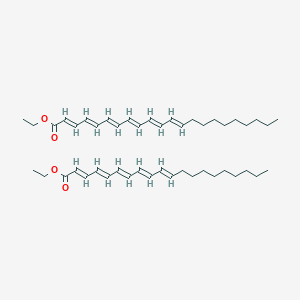
Angiosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiosan is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is used to study the biochemical and physiological effects of certain processes in the body.
Aplicaciones Científicas De Investigación
Angiosan has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. Some of the research applications of Angiosan include:
1. Studying the effects of oxidative stress on cells and tissues.
2. Investigating the role of certain enzymes in the development of diseases such as cancer and Alzheimer's.
3. Studying the effects of certain drugs on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of Angiosan is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases.
Efectos Bioquímicos Y Fisiológicos
Angiosan has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can help prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Angiosan in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need large quantities of the compound for their experiments. However, one of the limitations of using Angiosan is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Angiosan. Some of these include:
1. Investigating the effects of Angiosan on different types of cells and tissues.
2. Studying the potential use of Angiosan in the treatment of various diseases.
3. Investigating the mechanism of action of Angiosan in more detail.
4. Developing new synthetic compounds that are similar to Angiosan but have improved properties.
Conclusion:
In conclusion, Angiosan is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are several future directions for research on Angiosan, including investigating its potential use in the treatment of various diseases and developing new synthetic compounds that are similar to Angiosan but have improved properties.
Métodos De Síntesis
Angiosan is synthesized using a multi-step process that involves the use of various chemical reagents and catalysts. The process starts with the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium ethoxide to form the final product, Angiosan.
Propiedades
Número CAS |
132698-06-7 |
|---|---|
Nombre del producto |
Angiosan |
Fórmula molecular |
C46H70O4 |
Peso molecular |
687 g/mol |
Nombre IUPAC |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
Clave InChI |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Sinónimos |
Angiosan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



